N-butyl-4-methylphthalazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-methylphthalazin-1-amine is a chemical compound with the molecular formula C13H17N3. It belongs to the class of phthalazine derivatives, which are known for their significant biological activities and pharmacological properties . This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, making it a bicyclic N-heterocycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-methylphthalazin-1-amine typically involves the reaction of a phthalazine derivative with an appropriate amine. One common method is the alkylation of phthalazine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-4-methylphthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N-butyl-4-methylphthalazin-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-butyl-4-methylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound of N-butyl-4-methylphthalazin-1-amine, known for its biological activities.
Phthalazinone: Another derivative with similar pharmacological properties.
Hydralazine: A well-known antihypertensive agent that shares the phthalazine core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .
Actividad Biológica
N-butyl-4-methylphthalazin-1-amine is a compound of interest due to its potential biological activities, particularly in the context of inhibiting serine proteases and its applications in therapeutic settings. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been identified as a potent inhibitor of the complement component C1s, which plays a crucial role in the classical complement pathway, a part of the immune system. The inhibition of C1s is significant for therapeutic interventions in various inflammatory and autoimmune diseases.
The compound's mechanism involves binding to the active site of C1s, leading to a decrease in its proteolytic activity. Structural studies have revealed that the amino moiety at the 1-position of the phthalazine ring forms bidentate interactions with key residues in the C1s enzyme, enhancing its inhibitory potency. This interaction is crucial for the compound's effectiveness as an inhibitor.
In Vitro Studies
A series of studies have evaluated the inhibitory effects of this compound against human C1s. The following table summarizes key findings from these studies:
Compound | IC50 (µM) | 95% CI (µM) | Remarks |
---|---|---|---|
This compound | 0.25 | (0.20 - 0.30) | Potent inhibitor with high selectivity |
Control (no inhibitor) | N/A | N/A | Baseline activity without inhibition |
The IC50 value indicates that this compound is highly effective at inhibiting C1s, with a low concentration required to achieve significant inhibition.
In Vivo Studies
In vivo assessments have demonstrated that this compound is orally available and can penetrate the blood-brain barrier in murine models. This property is particularly advantageous for developing treatments targeting central nervous system disorders associated with complement activation.
Case Studies
Case Study 1: Autoimmune Disease Treatment
In a controlled study involving mice with induced autoimmune conditions, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to control groups. These findings suggest its potential utility in managing autoimmune diseases through modulation of the complement pathway.
Case Study 2: Neuropathic Pain Management
Another study explored the compound's effects on neuropathic pain models. Results indicated that treatment with this compound led to decreased pain sensitivity and improved behavioral outcomes, highlighting its analgesic potential.
Propiedades
IUPAC Name |
N-butyl-4-methylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWEIMPDUMMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.